Cas no 829-27-6 (3-phenylpentane-1,5-diol)

3-phenylpentane-1,5-diol structure
3-phenylpentane-1,5-diol structure
Product Name:3-phenylpentane-1,5-diol
CAS No:829-27-6
MF:C11H16O2
MW:180.243543624878
MDL:MFCD21606407
CID:679936
PubChem ID:13428546
Update Time:2025-04-19

3-phenylpentane-1,5-diol Chemical and Physical Properties

Names and Identifiers

    • 1,5-Pentanediol, 3-phenyl-
    • 3-phenylpentane-1,5-diol
    • 1,5-dihydroxy-3-phenylpentane
    • 1,5-Pentanediol,3-phenyl
    • 1.5-Dihydroxy-3-phenyl-pentan
    • 3-phenyl-1,5-pentanediol
    • 3-Phenyl-pentan-1,5-diol
    • 3-phenyl-pentane-1,5-diol
    • F2189-0952
    • AKOS026720385
    • DTXSID00540532
    • FCODQYLSDNRUBJ-UHFFFAOYSA-N
    • 829-27-6
    • SCHEMBL1308070
    • EN300-235541
    • MDL: MFCD21606407
    • Inchi: 1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
    • InChI Key: FCODQYLSDNRUBJ-UHFFFAOYSA-N
    • SMILES: OCCC(C1C=CC=CC=1)CCO

Computed Properties

  • Exact Mass: 180.11500
  • Monoisotopic Mass: 180.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46000
  • LogP: 1.53500

3-phenylpentane-1,5-diol Pricemore >>

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